2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZUPHZDRFKFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to DNA or proteins, leading to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
(a) N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c)
- Structure : Lacks the 6-methylthio group on the benzothiazole ring.
- Properties :
- Melting Point : 290–300°C (higher than the target compound, likely due to reduced steric hindrance).
- Spectroscopy : ¹H-NMR shows a singlet at δ 2.3 ppm for the methyl group on the benzamide, similar to the target compound.
- Bioactivity : Demonstrated moderate anticancer activity in preliminary assays but lower VEGFR-2 inhibition compared to nitro-substituted analogs .
(b) N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d)
- Structure : Chlorine at the 2-position of the benzamide instead of methyl.
- Properties :
Key Differences :
- Electronic Effects : Methyl (electron-donating) vs. Cl (electron-withdrawing) alter charge distribution and binding affinity.
Substituent Variations on the Benzothiazole Ring
(a) N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)
- Structure: Amino (-NH₂) group at the 6-position.
- Properties: Synthesis: Prepared via nitro reduction; amino group enhances solubility but reduces stability. Application: Effective corrosion inhibitor due to NH₂’s lone pairs, which adsorb onto metal surfaces .
(b) N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11)
- Structure : Bromine at the 6-position and a piperazine group on the benzamide.
- Properties :
Key Differences :
- Steric Effects : Methylthio (-SCH₃) in the target compound is smaller than Br, allowing better target penetration.
Core Structural Analogues
(a) 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- Structure : Methoxy (-OCH₃) groups at both the 4-benzamide and 6-benzothiazole positions.
- Properties :
(b) 3-Chloro-N-[6-(methoxy)benzo[d]thiazol-2-yl]benzamide
Comparative Data Table
| Compound Name | Substituents (Benzamide/Benzothiazole) | Melting Point (°C) | logP | Key Bioactivity/Application |
|---|---|---|---|---|
| Target Compound | 2-CH₃ / 6-SCH₃ | N/A | ~3.8 | Under investigation (anticancer) |
| N-(Benzothiazol-2-yl)-2-methylbenzamide (1.2c) | 2-CH₃ / H | 290–300 | ~3.2 | Moderate anticancer activity |
| ABTB | H / 6-NH₂ | 190–198 | ~2.5 | Corrosion inhibition |
| Compound 11 | 4-piperazinyl / 6-Br | 234–238 | ~4.1 | Kinase inhibition |
| 4-Methoxy-N-(6-methoxybenzothiazol-2-yl)benzamide | 4-OCH₃ / 6-OCH₃ | 314 | ~2.9 | Pharmaceutical intermediate |
Research Findings and Implications
- Anticancer Potential: The target compound’s methylthio group may enhance VEGFR-2 binding compared to 1.2c, as seen in nitro- and bromo-substituted analogs .
- Corrosion Inhibition : SCH₃’s sulfur lone pairs could outperform NH₂ (ABTB) in adsorbing onto metal surfaces, warranting experimental validation .
- Synthetic Feasibility : The methylthio group can be introduced via nucleophilic substitution, similar to methods used for methoxy and bromo derivatives .
Biological Activity
2-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a member of the benzothiazole derivatives, a class known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 298.42 g/mol. The structure includes a benzothiazole moiety, which is integral to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:
- Colo205 (Colorectal cancer)
- U937 (Hematological malignancy)
- MCF7 (Breast cancer)
- A549 (Lung cancer)
The mechanism of action involves the activation of the p53 protein, leading to G2/M cell cycle arrest and apoptosis. This process is mediated by the modulation of Bcl-2 and Bax protein levels, resulting in increased caspase expression, which is crucial for programmed cell death .
Antimicrobial Properties
In addition to its anticancer effects, this compound shows promising antimicrobial activity. Studies have indicated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent . Notably, derivatives within the benzothiazole class are known for their broad-spectrum antimicrobial properties, including antifungal and antibacterial activities .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Modulates apoptotic pathways via Bcl-2 family proteins.
- Antimicrobial Action : Disrupts bacterial cell wall synthesis and function.
Comparative Analysis of Related Compounds
To understand the unique profile of this compound, a comparison with related benzothiazole derivatives is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | Similar benzothiazole core; different substitution | Anticancer; interacts with p53 |
| N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide | Lacks methoxy group | Antimicrobial; less potent |
| N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(methylsulfany)benzamide | Contains chlorine; additional dimethylamino group | Enhanced bioactivity due to dual targeting |
Case Studies
- Anticancer Study : A study involving MCF7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 2-aminobenzothiazole derivatives with acylating agents. For example, refluxing 6-methylthio-2-aminobenzothiazole with 2-methylbenzoyl chloride in acetone under anhydrous conditions, followed by purification via column chromatography . Key parameters include solvent choice (e.g., acetone or DMF), temperature control (80–100°C), and stoichiometric ratios. TLC and HPLC are recommended to monitor reaction progress .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use -NMR and -NMR to confirm the benzamide and thiazole moieties. For example, the methylthio group (-SCH) exhibits a singlet at δ ~2.5 ppm in -NMR, while the benzamide carbonyl appears at ~168 ppm in -NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNOS: calculated 330.05, observed 330.04) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology : Standard assays include:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM doses, with IC calculations .
- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to known inhibitors .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the reactivity of this compound in catalytic reactions?
- Methodology : Use B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps (~4.5 eV) indicate electrophilic attack susceptibility at the thiazole sulfur or benzamide carbonyl . Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions for nucleophilic substitutions .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC values)?
- Methodology :
- Statistical rigor : Use ANOVA to assess inter-lab variability in dose-response curves .
- Structural analogs : Compare activity of derivatives (e.g., replacing methylthio with methoxy groups) to identify critical functional groups .
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How does the methylthio substituent influence binding to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) with protein targets (e.g., EGFR kinase PDB:1M17). The methylthio group’s hydrophobicity enhances binding to hydrophobic pockets, while its electron-withdrawing effect stabilizes π-π stacking with aromatic residues . MD simulations (AMBER) quantify binding free energies (ΔG ~-8.5 kcal/mol) .
Q. What synthetic modifications improve metabolic stability without compromising activity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the benzamide nitrogen to delay hepatic clearance .
- Isosteric replacement : Substitute the methylthio group with trifluoromethyl to resist oxidative metabolism .
- In vitro microsomal assays : Monitor CYP450-mediated degradation using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
